![molecular formula C17H21N3O3 B131718 N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 908259-42-7](/img/structure/B131718.png)
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Description
“N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide” is a chemical compound with the molecular formula C17H21N3O3 and a molecular weight of 315.37 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide” are not fully detailed in the sources I found. The molecular weight is 315.37 g/mol , but other properties like melting point, boiling point, solubility, etc., were not mentioned.Scientific Research Applications
Peptide Synthesis and Solid-Phase Chemistry
The tert-butoxycarbonyl (Boc) group is commonly employed in peptide synthesis. Researchers use it to protect amino acids during solid-phase peptide synthesis (SPPS). By selectively deprotecting Boc groups, they can assemble complex peptide sequences efficiently. The compound’s stability and ease of removal make it a valuable tool in this field .
Azapeptide and Peptidomimetic Design
Azapeptides and peptidomimetics are synthetic analogs of natural peptides. They often exhibit improved stability, bioavailability, and pharmacokinetic properties. Tert-butyl esters, including the Boc group, serve as building blocks for designing these novel compounds. Researchers explore their use in drug discovery and as synthons for peptidomimetic libraries .
Cross-Coupling Reactions
N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide can participate in palladium-catalyzed cross-coupling reactions. These reactions allow the introduction of diverse functional groups into the molecule. Researchers have successfully prepared N-Boc-N-alkenylhydrazines using this compound as a starting material. Such transformations are valuable for creating complex organic structures .
Hydrazone Formation and HIV-1 Protease Inhibitors
The compound readily condenses with aldehydes to form hydrazones. These hydrazones serve as intermediates in the synthesis of HIV-1 protease inhibitors. By strategically modifying the hydrazone moiety, researchers can design potent antiviral agents. The Boc group’s stability during these transformations is crucial for efficient synthesis .
Flow Microreactor Systems
In recent years, flow microreactors have gained prominence due to their efficiency and sustainability. Researchers have developed a direct method for introducing the tert-butoxycarbonyl group using flow microreactor systems. Compared to traditional batch methods, this flow process offers improved efficiency and versatility in Boc group installation .
Tert-Butyl Peroxides via Aldehyde C-H Oxidation
Another intriguing application involves the synthesis of tert-butyl peresters directly from aldehydes. Researchers have developed a protocol using Bu4NI-catalyzed aldehyde C-H oxidation. The resulting tert-butyl peresters find utility in various chemical transformations, including oxidation reactions .
properties
IUPAC Name |
tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRHYUFGRVBYDA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123607 | |
Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide | |
CAS RN |
908259-42-7 | |
Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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